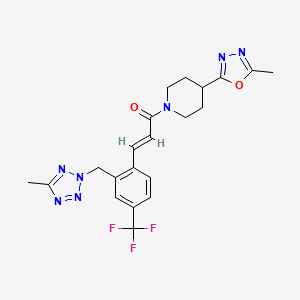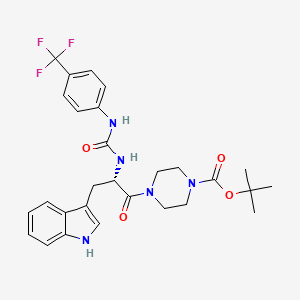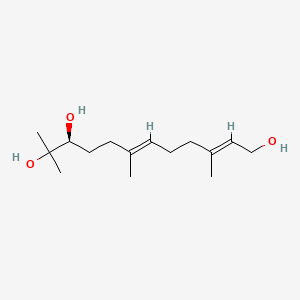
(-)-10,11-Dihydroxyfarnesol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-10,11-Dihydroxyfarnesol is a naturally occurring organic compound belonging to the class of sesquiterpenes. It is characterized by the presence of two hydroxyl groups at the 10th and 11th positions of the farnesol backbone. This compound is of significant interest due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-10,11-Dihydroxyfarnesol typically involves the hydroxylation of farnesol. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the dihydroxy derivative.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation using genetically engineered microorganisms. These microorganisms are designed to express enzymes that catalyze the hydroxylation of farnesol, providing a more sustainable and efficient production method compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
(-)-10,11-Dihydroxyfarnesol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydrofarnesol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 10,11-diketofarnesol.
Reduction: Formation of dihydrofarnesol.
Substitution: Formation of halogenated farnesol derivatives.
科学研究应用
(-)-10,11-Dihydroxyfarnesol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用机制
The mechanism of action of (-)-10,11-Dihydroxyfarnesol involves its interaction with specific molecular targets within cells. It is believed to modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the regulation of oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
Farnesol: The parent compound, lacking the hydroxyl groups at the 10th and 11th positions.
10-Hydroxyfarnesol: A mono-hydroxylated derivative.
11-Hydroxyfarnesol: Another mono-hydroxylated derivative.
Uniqueness
(-)-10,11-Dihydroxyfarnesol is unique due to the presence of two hydroxyl groups, which confer distinct chemical and biological properties. This dual hydroxylation enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C15H28O3 |
|---|---|
分子量 |
256.38 g/mol |
IUPAC 名称 |
(2E,6E,10S)-3,7,11-trimethyldodeca-2,6-diene-1,10,11-triol |
InChI |
InChI=1S/C15H28O3/c1-12(6-5-7-13(2)10-11-16)8-9-14(17)15(3,4)18/h6,10,14,16-18H,5,7-9,11H2,1-4H3/b12-6+,13-10+/t14-/m0/s1 |
InChI 键 |
IXWNWWMHOFVJGN-SCGYNDOXSA-N |
手性 SMILES |
C/C(=C\CC/C(=C/CO)/C)/CC[C@@H](C(C)(C)O)O |
规范 SMILES |
CC(=CCCC(=CCO)C)CCC(C(C)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




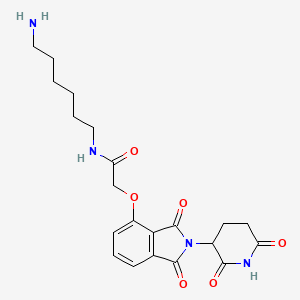
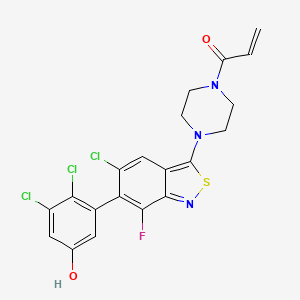

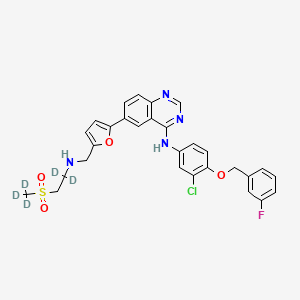

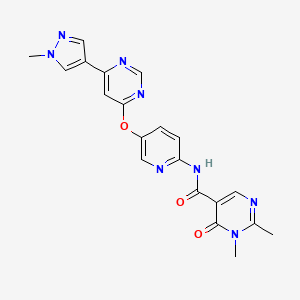
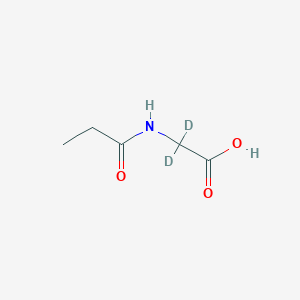

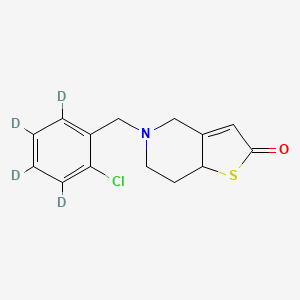
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
